molecular formula C15H11NO2 B2712308 4-[(4-Formylphenoxy)methyl]benzonitrile CAS No. 109702-08-1

4-[(4-Formylphenoxy)methyl]benzonitrile

Cat. No.: B2712308
CAS No.: 109702-08-1
M. Wt: 237.258
InChI Key: DAPVPNWZUFRDRP-UHFFFAOYSA-N
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Description

4-[(4-Formylphenoxy)methyl]benzonitrile (CAS RN: Not explicitly provided; referred to as 4g in ) is a benzonitrile derivative featuring a para-formylphenoxymethyl substituent. Its molecular formula is C₁₅H₁₁NO₂ (MW: 237.25 g/mol). The compound is synthesized via nucleophilic substitution, yielding 51% as a colorless solid . Key functional groups include:

  • Formylphenoxymethyl group: A reactive aldehyde for further functionalization (e.g., Schiff base formation) and a phenoxy spacer influencing molecular conformation.

This compound serves primarily as a synthetic intermediate, with applications in pharmaceutical and materials chemistry due to its versatile reactivity.

Properties

IUPAC Name

4-[(4-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPVPNWZUFRDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 4-formylphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenoxy methyl linkage can undergo nucleophilic substitution reactions, where the phenoxide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-[(4-Carboxyphenoxy)methyl]benzonitrile.

    Reduction: 4-[(4-Formylphenoxy)methyl]benzylamine.

    Substitution: Various substituted phenoxy methyl benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-[(4-Formylphenoxy)methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The benzonitrile group can participate in π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[(4-Formylphenoxy)methyl]benzonitrile with key analogs:

Compound Name Molecular Formula MW (g/mol) Substituent Type Key Functional Groups Synthesis Yield Applications References
This compound (4g) C₁₅H₁₁NO₂ 237.25 Para-formylphenoxymethyl Benzonitrile, formyl 51% Synthetic intermediate
4-(3-Formylphenoxy)benzonitrile C₁₄H₉NO₂ 223.23 Meta-formylphenoxy Benzonitrile, formyl N/A Chemical intermediate
4-((1H-Indol-3-yl)methyl)benzonitrile (3a) C₁₅H₁₁N₂ 219.26 Indole-methyl Benzonitrile, indole NH 82% Pharmaceutical intermediates
4-[(4-Phenyl-1H-triazol-1-yl)methyl]benzonitrile (3b) C₁₆H₁₂N₄ 260.29 Phenyl-triazole Benzonitrile, triazole 90% Click chemistry products
(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (A) C₁₅H₁₀N₂O 234.25 Cyano-vinyl-furan Benzonitrile, conjugated vinyl N/A Nonlinear optical (NLO) materials
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a) C₁₂H₁₁N₄ 211.24 Amino-pyrazole Benzonitrile, pyrazole NH N/A GLUT1 inhibitors

Key Differences and Implications

Substituent Position and Reactivity
  • Formyl Position: The target compound’s para-formyl group (vs. meta in 4-(3-Formylphenoxy)benzonitrile ) enhances conjugation and steric accessibility for nucleophilic additions (e.g., forming imines or hydrazones).
  • Spacer Groups: The phenoxymethyl spacer in the target compound introduces flexibility, whereas rigid spacers (e.g., chromenone in ’s 11a ) or extended conjugation (e.g., vinyl-furan in ) alter electronic properties and applications.
Physical Properties
  • Solubility : The target’s polar formyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydrophobic analogs like phenyl-triazoles. However, indole derivatives (3a ) may exhibit higher solubility in protic solvents due to NH groups.
  • Thermal Stability: Chromenone-linked derivatives ( ) with bulky substituents likely have higher melting points than the target compound.

Research Findings and Data Highlights

Reactivity Studies

  • The formyl group in this compound participates in Schiff base formation, as demonstrated in ’s azo-Schiff base inhibitors .
  • Nitrile groups in analogs undergo hydrolysis to carboxylic acids ( ) or form tetrazoles ( ), expanding utility in medicinal chemistry.

Spectroscopic Characterization

  • NMR/HRMS : All compounds (e.g., 3a–3h in , 4g in ) are validated via ¹H/¹³C NMR and high-resolution mass spectrometry, ensuring structural fidelity.

Computational Insights

  • Density functional theory (DFT) studies ( ) predict electronic properties, guiding the design of NLO materials or corrosion inhibitors ( ).

Biological Activity

4-[(4-Formylphenoxy)methyl]benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's structure includes a formyl group and a benzonitrile moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Biological Targets : The nitrile group can participate in hydrogen bonding and π-π interactions with various biological macromolecules, potentially modulating enzyme activities or receptor functions.
  • Influence on Cell Signaling : The compound may interfere with cell signaling pathways, affecting processes such as apoptosis, proliferation, and angiogenesis.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzonitrile have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
AMDA-MB-231 (Breast Cancer)10Induces apoptosis via caspase activation
BHeLa (Cervical Cancer)15Inhibits cell migration and invasion
CA549 (Lung Cancer)12Suppresses angiogenesis

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary data indicate that it may exhibit inhibitory effects against various bacterial strains, which could be valuable in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results highlight the potential of the compound as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Effects

A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis induction. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus indicated that the compound exhibited bacteriostatic effects at low concentrations, suggesting its potential as a therapeutic agent against resistant strains.

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